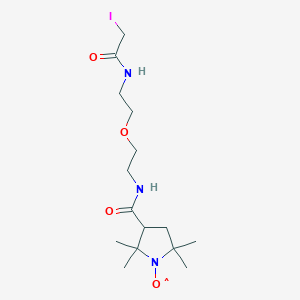![molecular formula C5H9NO4 B13821269 Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
Glutamic acid,l-,[3h(g)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamic acid, l-, [3h(g)] is a radiolabeled form of the amino acid glutamic acid. It is commonly used in scientific research to study various biochemical processes, including neurotransmission and metabolism. The radiolabeling with tritium ([3h]) allows researchers to track the compound within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, l-, [3h(g)] typically involves the incorporation of tritium into the glutamic acid molecule. One common method is the regioselective tritiation of monomethyl succinate, followed by a two-step selective conversion of its free acid function into an aldehyde, and its subsequent conversion by the Strecker reaction into the corresponding α-aminonitrile and hence to the target tritiated glutamate .
Industrial Production Methods
Industrial production of glutamic acid, l-, [3h(g)] is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. The fermentation process involves the optimization of various conditions, such as the concentration of sugar and malonic acid, to enhance the production yield .
Análisis De Reacciones Químicas
Types of Reactions
Glutamic acid, l-, [3h(g)] undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form glutamate.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: α-Ketoglutarate
Reduction: Glutamate
Substitution: Various substituted glutamate derivatives
Aplicaciones Científicas De Investigación
Glutamic acid, l-, [3h(g)] has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding neurotransmission and brain function.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the production of flavor enhancers and food additives
Mecanismo De Acción
Glutamic acid, l-, [3h(g)] exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine: Another amino acid that is closely related to glutamic acid and is involved in similar metabolic pathways.
L-Aspartic Acid: Shares similar excitatory neurotransmitter functions in the central nervous system.
α-Ketoglutarate: A key intermediate in the Krebs cycle and closely related to glutamic acid metabolism
Uniqueness
Glutamic acid, l-, [3h(g)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of its metabolic pathways and interactions within biological systems. This makes it an invaluable tool in biochemical and medical research.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
149.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-tritiopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T |
Clave InChI |
WHUUTDBJXJRKMK-BMCPPWMHSA-N |
SMILES isomérico |
[3H][C@](CCC(=O)O)(C(=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



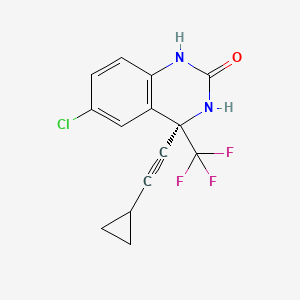
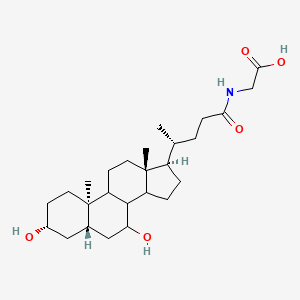
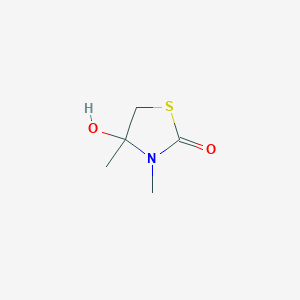

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
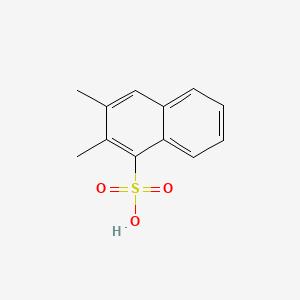

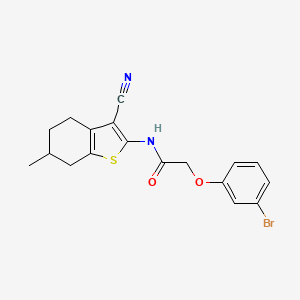
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)

